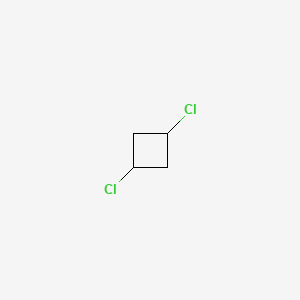
1-Ethyl-4-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and a fluorine atom at the fourth position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of 1-ethyl-naphthalene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent selectively introducing a fluorine atom at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-fluoronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 1-ethyl-4-aminonaphthalene and 1-ethyl-4-hydroxynaphthalene.
Oxidation Reactions: Products include 1-ethyl-4-naphthoic acid and 1-ethyl-4-naphthaldehyde.
Reduction Reactions: Products include this compound derivatives with reduced aromaticity.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Lacks the ethyl group, making it less lipophilic and potentially less reactive in certain contexts.
1-Ethyl-2-fluoronaphthalene: The fluorine atom is positioned differently, which can alter its chemical properties and reactivity.
1-Ethyl-4-chloronaphthalene: The chlorine atom provides different electronic effects compared to fluorine, impacting its reactivity and applications.
Uniqueness: 1-Ethyl-4-fluoronaphthalene’s unique combination of an ethyl group and a fluorine atom at specific positions on the naphthalene ring gives it distinct chemical properties. These properties make it valuable in various research and industrial applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
55830-92-7 |
|---|---|
Molekularformel |
C12H11F |
Molekulargewicht |
174.21 g/mol |
IUPAC-Name |
1-ethyl-4-fluoronaphthalene |
InChI |
InChI=1S/C12H11F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ZZIGQZHPBZTABT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C2=CC=CC=C12)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


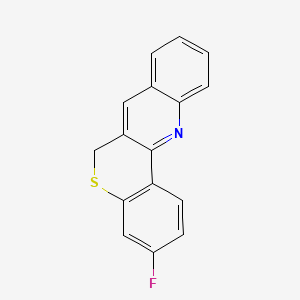
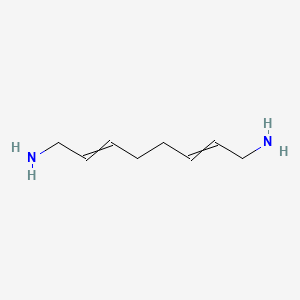
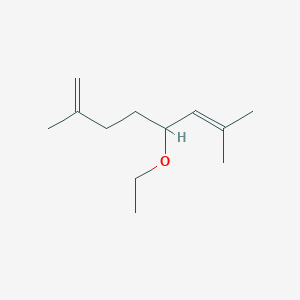

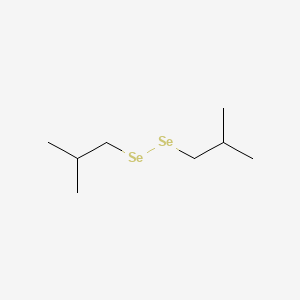
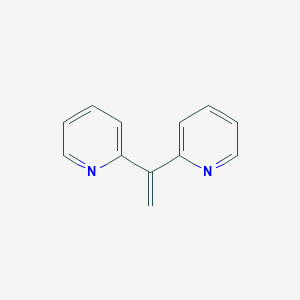

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)

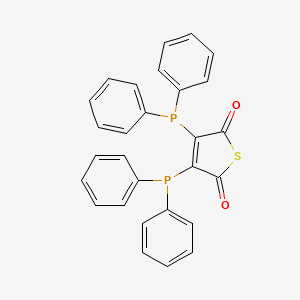
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
